molecular formula C18H26N2O5 B13689262 tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No.: B13689262
M. Wt: 350.4 g/mol
InChI Key: UJTFQAQGYQGJOP-UHFFFAOYSA-N
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Description

tert-Butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate: is a complex organic compound that features a tert-butyl group, hydroxymethyl groups, and a methoxypyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Hydroxymethylation: Introduction of hydroxymethyl groups using formaldehyde and a base.

    Methoxylation: Introduction of methoxy groups using methanol and an acid catalyst.

    Cyclization: Formation of the pyridine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts for methoxylation, base catalysts for hydroxymethylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its hydroxymethyl groups can participate in biochemical reactions, providing insights into cellular processes.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways.

Industry

In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and methoxypyridinyl groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate stands out due to its combination of hydroxymethyl and methoxypyridinyl groups

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-4-[3-(hydroxymethyl)-6-methoxypyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-8-7-14(13(9-20)11-22)16-12(10-21)5-6-15(19-16)24-4/h5-6,21-22H,7-11H2,1-4H3

InChI Key

UJTFQAQGYQGJOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C1)CO)C2=C(C=CC(=N2)OC)CO

Origin of Product

United States

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